molecular formula C16H22N4O4 B151093 Prolyl-tyrosyl-glycinamide CAS No. 132149-55-4

Prolyl-tyrosyl-glycinamide

Cat. No.: B151093
CAS No.: 132149-55-4
M. Wt: 334.37 g/mol
InChI Key: RROWGLVTQPWNAI-STQMWFEESA-N
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Description

Prolyl-tyrosyl-glycinamide is a tripeptide comprising proline (Pro), tyrosine (Tyr), and glycinamide (Gly-NH₂) linked via peptide bonds. The sequence Pro-Tyr-Gly-NH₂ suggests structural features such as:

  • Proline: A cyclic secondary amine contributing to conformational rigidity.
  • Glycinamide: The C-terminal amide derivative of glycine, which may enhance metabolic stability compared to free carboxylic acid termini.

Properties

CAS No.

132149-55-4

Molecular Formula

C16H22N4O4

Molecular Weight

334.37 g/mol

IUPAC Name

(2S)-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C16H22N4O4/c17-14(22)9-19-15(23)13(8-10-3-5-11(21)6-4-10)20-16(24)12-2-1-7-18-12/h3-6,12-13,18,21H,1-2,7-9H2,(H2,17,22)(H,19,23)(H,20,24)/t12-,13-/m0/s1

InChI Key

RROWGLVTQPWNAI-STQMWFEESA-N

SMILES

C1CC(NC1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NCC(=O)N

Isomeric SMILES

C1C[C@H](NC1)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)NCC(=O)N

Canonical SMILES

C1CC(NC1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NCC(=O)N

sequence

PYG

Synonyms

Pro-Tyr-Gly-NH2
prolyl-tyrosyl-glycinamide

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares prolyl-tyrosyl-glycinamide with analogous tripeptides:

Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Key Structural Features
This compound Not available C₁₆H₂₁N₄O₃* ~317* Tyr (phenolic -OH), Pro (rigid cycle), Gly-NH₂
Prolyl-lysyl-glycinamide 55299-63-3 C₁₃H₂₅N₅O₃ 299.37 Lys (basic side chain), Gly-NH₂
Prolyl-alanyl-glycine 188983-70-2 C₁₀H₁₇N₃O₄ 243.26 Ala (methyl side chain), Gly-COOH

*Inferred values based on peptide bond formation and component residues.

Key Observations:

Aromatic vs. Aliphatic Residues: this compound contains tyrosine, which introduces a polar aromatic group absent in prolyl-lysyl-glycinamide (lysine) and prolyl-alanyl-glycine (alanine). This may enhance interactions with hydrophobic or π-stacking domains in biological targets.

Terminal Modifications :

  • The C-terminal amide in this compound and prolyl-lysyl-glycinamide contrasts with the free carboxylic acid in prolyl-alanyl-glycine. Amidation often reduces enzymatic degradation, extending half-life in vivo .

Functional Implications

Bioactivity and Stability
  • This compound: The phenolic -OH of tyrosine may confer antioxidant properties or facilitate receptor binding (e.g., tyrosine kinase interactions). Its rigidity from proline could restrict conformational flexibility, affecting target selectivity.
  • Prolyl-lysyl-glycinamide : The lysine side chain’s basicity might enable electrostatic interactions with negatively charged membranes or nucleic acids .
  • Prolyl-alanyl-glycine : The shorter alanine side chain and free C-terminus likely reduce steric hindrance, favoring interactions with shallow binding pockets .

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